Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-A]pyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as bromination, alkylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and adherence to safety regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate shares similarities with other thiazolo[3,2-A]pyrimidine derivatives, such as those with different substituents on the phenyl rings or variations in the ester group.
Other related compounds: include those with similar core structures but different functional groups, such as thiazolopyrimidines with halogen, alkoxy, or alkyl substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl (2Z)-2-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26Br2N2O6S/c1-6-10-38-25-18(29)11-16(12-19(25)30)13-22-26(33)32-24(17-8-9-20(35-4)21(14-17)36-5)23(27(34)37-7-2)15(3)31-28(32)39-22/h6,8-9,11-14,24H,1,7,10H2,2-5H3/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFETRPGQXPPZ-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC=C)Br)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC=C)Br)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Br2N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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